
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, also known as HEIU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell proliferation. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has also been found to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-oxidant activities. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been shown to have anti-oxidant activity, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea for lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to have neuroprotective and immunomodulatory effects, making it a promising candidate for further research in these fields. However, one limitation of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of novel 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea in neurology and immunology. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea and its potential applications in cancer research. Overall, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a promising compound with a range of potential therapeutic applications, making it an important area of research for the future.
合成法
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with ethyl carbamate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method has been successfully used to produce 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea in the laboratory.
科学的研究の応用
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and leukemia. In neurology, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-6-5-12-11(16)14-10-7-13-9-4-2-1-3-8(9)10/h1-4,7,13,15H,5-6H2,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFEGVUWDPUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)
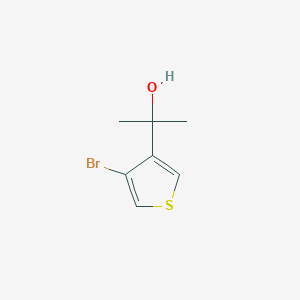
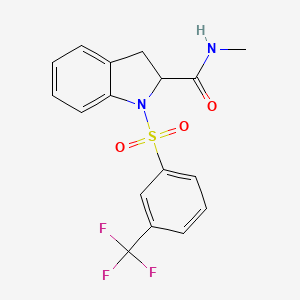
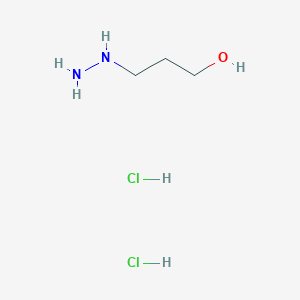
![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)
![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2856021.png)

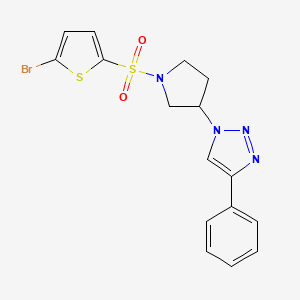
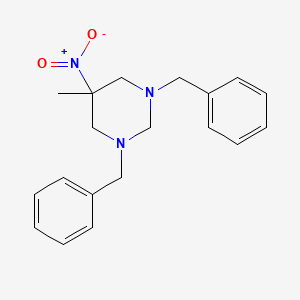
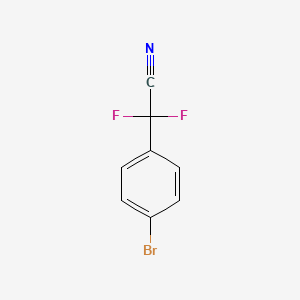
![4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2856030.png)